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Abstract
(3-Oxopiperazin-2-yl)acetic acid is a heterocyclic compound featuring a piperazinone core, a

scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of

biologically active molecules. This technical guide provides a detailed overview of the

compound, including a plausible history of its conceptual development, a detailed, inferred

synthetic protocol, and a compilation of estimated physicochemical and potential biological

properties. The guide also presents key signaling pathways where such a scaffold might be

active and visual workflows for its synthesis, designed to support further research and drug

discovery efforts.

Discovery and Historical Context
While the specific discovery of (3-Oxopiperazin-2-yl)acetic acid is not well-documented in

scientific literature, its conceptual origins can be traced to the extensive research into

piperazine and its derivatives throughout the 20th and 21st centuries. The piperazine ring is a

privileged scaffold in drug discovery, known for conferring favorable pharmacokinetic properties

such as improved solubility and oral bioavailability.[1][2]

The incorporation of a lactam function to form the piperazin-2-one core emerged as a strategy

to create more rigid analogs of dipeptides, making them valuable tools in peptidomimetic

studies and as building blocks for various therapeutic agents.[3] The further addition of an
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acetic acid moiety at the 2-position introduces a carboxylic acid group, which can serve as a

key interaction point with biological targets or as a handle for further chemical modification.

The development of synthetic routes to substituted piperazine-2-acetic acid esters, often

starting from chiral amino acids, has been a focus of academic and industrial research, aiming

to expand the chemical space for library synthesis and the discovery of novel bioactive

compounds.[4][5] It is within this broader context of medicinal chemistry and scaffold

development that the synthesis and investigation of (3-Oxopiperazin-2-yl)acetic acid would

have been a logical step for researchers exploring new chemical entities for various therapeutic

targets.

Physicochemical and Biological Data
Direct experimental data for (3-Oxopiperazin-2-yl)acetic acid is scarce. The following table

summarizes estimated and known properties based on its structure and data from closely

related analogs.
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Property Value (Estimated/Known) Source/Basis

Molecular Formula C₆H₁₀N₂O₃ Calculated

Molecular Weight 158.16 g/mol Calculated

Appearance White to off-white solid
Inferred from similar

compounds[6]

Melting Point >250 °C (decomposition likely)

Estimated based on

zwitterionic character and data

for similar amino acids

pKa1 (Carboxylic Acid) ~2.5 - 3.5
Estimated based on acetic

acid derivatives

pKa2 (Piperazine Amine) ~7.5 - 8.5
Estimated based on

piperazinone derivatives[7]

LogP -2.0 to -1.0
Estimated, reflecting high

polarity

Solubility
Soluble in water and polar

organic solvents

Inferred from structure and

properties of similar

compounds[6][8]

Biological Activity
Potential CNS, anticancer, or

antimicrobial activity

Hypothetical, based on the

broad activities of piperazinone

derivatives[9][10][11]

Experimental Protocols: Hypothetical Synthesis
The following is a detailed, plausible experimental protocol for the synthesis of (3-
Oxopiperazin-2-yl)acetic acid, adapted from established methods for preparing substituted

piperazine-2-acetic acid esters.[4][5]

Scheme 1: Overall Synthetic Route
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Step 1: Boc Protection

Step 2: Esterification

Step 3: Amide Coupling

Step 4: Boc Deprotection

Step 5: Cyclization

Step 6: Deprotection

L-Aspartic acid

Boc-L-Aspartic acid

(Boc)2O, NaOH

Boc-L-Aspartic acid 4-benzyl ester

BnBr, Cs2CO3

Boc-protected amide

Ethylenediamine, HATU

Deprotected amine

TFA/DCM

Protected (3-Oxopiperazin-2-yl)acetic acid

Heat, base

(3-Oxopiperazin-2-yl)acetic acid

H2, Pd/C

Click to download full resolution via product page

Caption: Hypothetical 6-step synthesis of (3-Oxopiperazin-2-yl)acetic acid.
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Materials and Methods
Step 1: Synthesis of Boc-L-Aspartic acid

Dissolve L-Aspartic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

Add sodium hydroxide (2.5 eq) and stir until the solution is homogeneous.

Cool the reaction mixture to 0 °C in an ice bath.

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in 1,4-dioxane dropwise.

Allow the reaction to warm to room temperature and stir for 12-18 hours.

Concentrate the mixture under reduced pressure to remove the dioxane.

Wash the aqueous residue with ethyl acetate.

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

Extract the product with ethyl acetate, dry the combined organic layers over anhydrous

sodium sulfate, and concentrate to yield the product.

Step 2: Synthesis of Boc-L-Aspartic acid 4-benzyl ester

Dissolve Boc-L-Aspartic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

Add cesium carbonate (Cs₂CO₃, 1.5 eq) and stir for 30 minutes at room temperature.

Add benzyl bromide (BnBr, 1.1 eq) dropwise.

Stir the reaction mixture at room temperature for 12 hours.

Pour the reaction mixture into water and extract with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate.
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Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate

gradient).

Step 3: Amide Coupling with Ethylenediamine

Dissolve Boc-L-Aspartic acid 4-benzyl ester (1.0 eq) in anhydrous dichloromethane (DCM).

Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate (HATU, 1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq).

Stir the mixture for 15 minutes at room temperature.

Add a solution of mono-Boc-protected ethylenediamine (1.1 eq) in DCM.

Stir the reaction mixture at room temperature for 8 hours.

Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude

product.

Step 4: Boc Deprotection

Dissolve the crude product from Step 3 in a 1:1 mixture of trifluoroacetic acid (TFA) and

DCM.

Stir the solution at room temperature for 2 hours.

Concentrate the reaction mixture under reduced pressure to remove TFA and DCM.

Co-evaporate with toluene to remove residual TFA.

Step 5: Cyclization to form the Piperazinone Ring

Dissolve the crude amine salt from Step 4 in a high-boiling point solvent such as xylene.

Add a non-nucleophilic base like triethylamine (2.0 eq).

Heat the mixture to reflux (approximately 140 °C) for 12-24 hours.
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Cool the reaction mixture to room temperature and concentrate under reduced pressure.

Purify the residue by column chromatography to obtain the protected (3-Oxopiperazin-2-
yl)acetic acid benzyl ester.

Step 6: Final Deprotection (Hydrogenolysis)

Dissolve the purified product from Step 5 in methanol or ethanol.

Add 10% Palladium on carbon (Pd/C, 10 mol%).

Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room

temperature for 4-8 hours.

Filter the reaction mixture through a pad of Celite to remove the catalyst.

Concentrate the filtrate under reduced pressure to yield the final product, (3-Oxopiperazin-
2-yl)acetic acid.

Potential Biological Activity and Signaling Pathways
Piperazinone derivatives have been investigated for a wide range of biological activities,

including as anticancer, antimicrobial, and central nervous system (CNS) active agents.[9][10]

[11] For instance, some piperazine derivatives have been shown to act as inhibitors of

enzymes like DNA topoisomerase II or modulate signaling pathways critical for cell survival and

proliferation, such as the PI3K/Akt/mTOR pathway.[12]

The structure of (3-Oxopiperazin-2-yl)acetic acid, with its rigid core and carboxylic acid

functionality, makes it a candidate for targeting enzymes or receptors that have a well-defined

binding pocket with a basic residue that can interact with the acidic moiety of the molecule.

Hypothetical Signaling Pathway: PI3K/Akt/mTOR
Inhibition
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Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion
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(3-Oxopiperazin-2-yl)acetic acid represents a simple yet promising scaffold for further

exploration in drug discovery. While specific data on this compound is limited, this guide

provides a comprehensive, albeit partially inferred, foundation for researchers. The proposed

synthetic route offers a clear path to obtaining the molecule, and the summarized data and

potential biological targets provide a starting point for future investigations. The versatility of the

piperazinone core suggests that derivatives of (3-Oxopiperazin-2-yl)acetic acid could be

developed into potent and selective modulators of various biological processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1335547#discovery-and-history-of-3-oxopiperazin-2-
yl-acetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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